molecular formula C27H26FN5O2S2 B12135518 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12135518
M. Wt: 535.7 g/mol
InChI Key: DCXMORDPPKZCCI-XLNRJJMWSA-N
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Description

3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with two distinct pharmacophores:

A (Z)-configured thiazolidinone moiety at position 3, containing a cyclopentyl group and a thioxo (S=O) group.

A 4-(2-fluorophenyl)piperazine group at position 3.

Properties

Molecular Formula

C27H26FN5O2S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H26FN5O2S2/c28-20-9-3-4-10-21(20)30-13-15-31(16-14-30)24-19(25(34)32-12-6-5-11-23(32)29-24)17-22-26(35)33(27(36)37-22)18-7-1-2-8-18/h3-6,9-12,17-18H,1-2,7-8,13-16H2/b22-17-

InChI Key

DCXMORDPPKZCCI-XLNRJJMWSA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC=CC=C6F)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC=CC=C6F)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a cyclopentanone derivative with thiourea under acidic conditions to form the thiazolidinone structure.

    Pyrido[1,2-a]pyrimidin-4-one Synthesis: This involves the condensation of appropriate pyrimidine derivatives with aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties using a suitable linker, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazolidine and pyrimidine compounds often exhibit a range of biological activities, including:

1. Antimicrobial Activity
Studies have shown that similar thiazolo[3,2-a]pyrimidine derivatives possess moderate antimicrobial properties. For instance, compounds synthesized through intramolecular cyclization have demonstrated effectiveness against various bacterial strains . The specific compound may exhibit similar properties due to structural analogies.

2. Anti-inflammatory Effects
Compounds featuring thiazolidine structures are often explored for their anti-inflammatory potential. The presence of the thioxo group may enhance this activity by modulating inflammatory pathways .

3. Antitumor Potential
Recent investigations into thiazolidine derivatives have revealed promising results in inhibiting tumor growth in vitro. The mechanisms often involve inducing apoptosis in cancer cells or disrupting cell cycle progression . The specific compound's unique structure may contribute to enhanced efficacy against certain cancer types.

Case Studies and Research Findings

A variety of studies have reported on the biological activities of structurally related compounds:

StudyCompound TestedBiological ActivityFindings
Thiazolo[3,2-a]pyrimidinesAntimicrobialModerate activity against bacterial strains
Thiazolidine derivativesAnti-inflammatorySignificant reduction in inflammation markers
Pyrimidine derivativesAntitumorInduced apoptosis in cancer cell lines

These studies highlight the potential therapeutic applications of compounds related to 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one , suggesting avenues for further research and development.

Mechanism of Action

The exact mechanism of action depends on the specific biological target. Generally, the compound may interact with proteins or enzymes, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Thiazolidinone Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Cyclopentyl, 4-oxo, 2-thioxo 4-(2-Fluorophenyl) C₃₀H₂₇FN₆O₂S₂ 610.7 Enhanced lipophilicity (cyclopentyl), fluorophenyl for improved receptor binding
Analog 1 3-Ethyl, 4-oxo, 2-thioxo 4-(2-Hydroxyethyl) C₂₃H₂₆N₆O₃S₂ 522.6 Hydroxyethyl improves solubility; lower molecular weight
Analog 2 3-Allyl, 4-oxo, 2-thioxo 4-Ethyl C₂₅H₂₇N₆O₂S₂ 555.7 Allyl group introduces π-bond reactivity; ethyl-piperazine reduces steric hindrance
Analog 3 3-(3-Methoxypropyl), 4-oxo, 2-thioxo 4-Methyl C₂₆H₃₀N₆O₃S₂ 562.7 Methoxypropyl enhances metabolic stability; methylpiperazine simplifies synthesis

Key Structural Differences and Implications

Ethyl (Analog 1): Lowers molecular weight (522.6 vs. 610.7) and improves solubility via hydroxyethyl-piperazine .

Piperazine Substituents :

  • 4-(2-Fluorophenyl) (Target) : Fluorine’s electronegativity enhances binding affinity to aromatic π-systems in receptors (e.g., serotonin or dopamine receptors) .
  • 4-Ethyl (Analog 2) : Simplifies synthesis but may reduce target specificity due to decreased polarity .

Biological Activity Trends :

  • Fluorophenyl-substituted analogs (e.g., Target Compound) are hypothesized to exhibit stronger CNS activity due to fluorine’s role in blood-brain barrier penetration .
  • Hydrophilic substituents (e.g., Analog 1’s hydroxyethyl) may prioritize peripheral over CNS targets .

Biological Activity

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanism of action, and biological evaluations of this compound based on diverse research findings.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolidine Ring : The initial step often includes the synthesis of the thiazolidine moiety through condensation reactions.
  • Introduction of Cyclopentyl Group : The cyclopentyl group is then introduced to the thiazolidine core.
  • Construction of the Pyridopyrimidine Framework : This is achieved through cyclization reactions that incorporate various functional groups.
  • Final Modifications : The addition of the piperazine and fluorophenyl groups completes the structure.

The molecular formula for this compound is C23H24N6O2S2C_{23}H_{24}N_{6}O_{2}S_{2}, with a monoisotopic mass of approximately 400.10278 Da. The compound features multiple functional groups, including thiazolidine and pyridopyrimidine derivatives, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets include:

  • Enzymes : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
  • Receptors : Binding to various receptors can modulate cellular signaling pathways, influencing processes such as proliferation and apoptosis.

Research indicates that compounds with similar structures often exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells, potentially through mechanisms involving protein tyrosine phosphatases and integrins .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of related thiazolidine derivatives. For instance:

  • Thiazolidine Derivatives : Compounds similar to our target have shown significant antitumor activity in various cancer models by inhibiting tumor angiogenesis and promoting apoptosis .

Anticonvulsant Activity

Some derivatives have been evaluated for their anticonvulsant properties:

  • Synthesis and Testing : A series of thiazolidine-based compounds were synthesized and screened for anticonvulsant activity using established seizure models in mice. Certain compounds exhibited protective effects comparable to traditional anticonvulsants .

Other Biological Activities

Further investigations into related compounds have suggested additional biological activities:

  • Antioxidant Properties : Some derivatives demonstrated strong antioxidant capabilities, which may contribute to their therapeutic potential in oxidative stress-related diseases .

Case Study 1: Anticancer Evaluation

A study investigated a series of thiazolidine derivatives for their anticancer effects against various cell lines. Results indicated that certain compounds led to a reduction in cell viability and induced apoptosis through activation of caspase pathways.

Case Study 2: Anticonvulsant Screening

In a pharmacological study, several thiazolidine derivatives were tested for their efficacy in preventing seizures induced by pentylenetetrazole (PTZ). One compound showed a notable reduction in seizure frequency compared to control groups.

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